molecular formula C13H13FN2O2S B11122505 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11122505
M. Wt: 280.32 g/mol
InChI Key: YIIWKVUPANDQLD-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a fluorine atom, a pyridine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine atom and the formation of the sulfonamide group. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring. The pyridine ring is then attached through a coupling reaction, and the sulfonamide group is formed by reacting with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can enhance binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

3-fluoro-N-(1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O2S/c1-10(11-5-7-15-8-6-11)16-19(17,18)13-4-2-3-12(14)9-13/h2-10,16H,1H3

InChI Key

YIIWKVUPANDQLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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